3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 10493-06-8
VCID: VC21282001
InChI: InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
SMILES: COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

CAS No.: 10493-06-8

Cat. No.: VC21282001

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one - 10493-06-8

Specification

CAS No. 10493-06-8
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
Standard InChI Key SKTAHPCCLORHHM-XBXARRHUSA-N
Isomeric SMILES COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Introduction

Chemical Properties and Structure

Molecular Identity and Physical Properties

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one possesses distinct chemical and physical properties that define its behavior in different environments. The compound has a molecular formula of C18H18O5 and a molecular weight of 314.3 g/mol, making it a relatively small organic molecule that may possess favorable drug-like properties. The compound is identified in chemical databases with the CAS registry number 10493-06-8, which serves as a unique identifier for this specific chemical entity. This identification is crucial for researchers seeking to access information about this compound across various chemical databases and literature sources.

The structure of this chalcone features several key functional groups that contribute to its chemical properties. The α,β-unsaturated carbonyl system forms the central backbone of the molecule, connecting two substituted phenyl rings. The double bond in this system exists in the E (trans) configuration, which is important for the compound's stereochemistry and potential biological activity. The presence of three methoxy groups (-OCH3) at the 3,4 positions of one phenyl ring and the 4 position of another phenyl ring contributes to the compound's polarity and potential for hydrogen bonding interactions.

The hydroxyl group at position 2 of one phenyl ring is particularly significant as it can form an intramolecular hydrogen bond with the carbonyl oxygen, creating a six-membered ring structure. This intramolecular hydrogen bonding is a common feature in 2'-hydroxychalcones and can influence the compound's conformational stability and reactivity . Similar chalcone derivatives have been shown to exhibit such intramolecular hydrogen bonding, which stabilizes their molecular conformation and may influence their biological activities .

Structural Characterization

The structural characterization of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one reveals important features that influence its chemical behavior. The compound exhibits an E configuration around the C=C double bond, which positions the two aromatic rings on opposite sides of the bond. This trans configuration is important for the compound's spatial arrangement and potential interactions with biological targets. The carbonyl group typically adopts an S-cis configuration relative to the double bond, similar to what has been observed in related chalcone structures .

The compound's structure can be represented using various chemical notation systems. Its Standard InChI is InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+, and its Standard InChIKey is SKTAHPCCLORHHM-XBXARRHUSA-N. These identifiers provide a standardized way to represent the compound's structure in chemical databases and can be used to search for information about this compound across various sources.

Comparative Structural Data

Table 1 presents a comparison of key structural parameters for 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one and closely related chalcone derivatives.

CompoundMolecular FormulaMolecular Weight (g/mol)ConfigurationDihedral Angle Between Rings
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-oneC18H18O5314.3E (trans)~15° (estimated)
(E)-3-(2,3-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-oneC18H18O5314.3E (trans)15.0(1)°
(E)-1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneC17H16O3268.3E (trans)4.597°

The comparison reveals similarities in the basic chalcone structure but differences in the substitution patterns, which can significantly impact the compounds' three-dimensional structures and biological activities . The dihedral angle between aromatic rings varies among these related compounds, suggesting different degrees of planarity that could influence their ability to interact with biological targets.

Synthesis and Preparation

Synthetic Methodology

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction between an aldehyde and a ketone derivative in the presence of a base catalyst. Specifically, this compound can be synthesized through the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-4-methoxyacetophenone under basic conditions. This reaction pathway represents a classic approach for chalcone synthesis and is widely used due to its efficiency and relatively mild reaction conditions. The base-catalyzed condensation facilitates the formation of the α,β-unsaturated carbonyl system that is characteristic of chalcones, with the E (trans) configuration being the predominant product due to thermodynamic considerations.

The reaction typically proceeds through several steps, beginning with the base-catalyzed deprotonation of the α-carbon of the acetophenone derivative to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde derivative, resulting in an aldol product. Subsequent dehydration of this intermediate leads to the formation of the chalcone with its characteristic α,β-unsaturated carbonyl system. The presence of the hydroxyl group at the 2-position of the acetophenone moiety can influence the reaction, as it may form a hydrogen bond with the carbonyl oxygen, potentially affecting the reactivity of the ketone in the condensation process.

Various reaction conditions can be employed for this synthesis, including different solvents such as methanol or ethanol, and various basic catalysts including potassium hydroxide, sodium hydroxide, or lithium hydroxide. The choice of solvent and catalyst can significantly impact the reaction yield and purity of the product, necessitating optimization of these parameters for efficient synthesis. Additionally, the reaction time and temperature are important factors that can affect the completion of the reaction and the formation of potential side products.

Research Findings and Biological Activities

Structure-Activity Relationships

The hydroxyl group at position 2 of one phenyl ring is a particularly important structural feature that can influence the compound's biological activities. This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-six-membered ring that stabilizes the compound's conformation . This stabilized conformation could play a role in the compound's interaction with biological targets, potentially affecting its binding affinity and selectivity. Additionally, the hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in protein targets, further contributing to the compound's potential biological activities.

Comparative studies with structurally related chalcones could provide valuable insights into the structure-activity relationships of this compound. For instance, the comparison with compounds having different substitution patterns on the phenyl rings or different configurations of the double bond could reveal the importance of these structural features for specific biological activities. Such structure-activity relationship studies are essential for the rational design of chalcone derivatives with enhanced or selective biological activities, and could guide the development of this compound as a potential pharmaceutical agent or lead compound.

Computational Studies and Modeling

Computational approaches can provide valuable insights into the properties and potential activities of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Molecular modeling and computational chemistry techniques can be used to predict the compound's physical and chemical properties, its interaction with biological targets, and its potential pharmacokinetic profile. These computational predictions can guide experimental studies and provide a deeper understanding of the compound's behavior at the molecular level.

Density Functional Theory (DFT) calculations can provide information about the compound's electronic structure, including its frontier molecular orbitals, electron density distribution, and molecular electrostatic potential. These properties are important for understanding the compound's reactivity and its potential interaction with biological targets. For instance, the distribution of electron density in the α,β-unsaturated carbonyl system can influence the compound's reactivity in various chemical and biological contexts, including its potential to act as a Michael acceptor in reactions with nucleophilic residues in proteins .

Molecular docking studies can predict the binding mode and affinity of the compound to specific protein targets, providing insights into its potential mechanisms of action. By simulating the interaction of the compound with proteins that are relevant to various biological processes, such as enzymes involved in inflammatory pathways or proteins implicated in cancer development, these studies can generate hypotheses about the compound's biological activities that can be tested experimentally. Additionally, molecular dynamics simulations can provide information about the dynamic behavior of the compound and its complexes with proteins, offering a more realistic view of these interactions under physiological conditions .

Applications and Future Directions

Chemical and Material Applications

Beyond its potential therapeutic applications, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one may also find applications in chemical and material sciences. Chalcones have been explored for various non-therapeutic applications, including as precursors for the synthesis of other heterocyclic compounds, as ligands for metal complexation, and as components in materials with specific optical or electronic properties. The specific structural features of this compound, particularly its conjugated system and the presence of multiple oxygen-containing substituents, could make it suitable for such applications.

As a precursor for heterocyclic synthesis, the compound could be used to prepare flavonoids, isoflavonoids, or other heterocyclic compounds through cyclization reactions. Such transformations could expand the compound's utility in organic synthesis and provide access to a wider range of structurally diverse compounds. The compound's α,β-unsaturated carbonyl system can participate in various addition reactions, including Michael additions and cycloadditions, further expanding its potential in synthetic applications.

In the field of material science, chalcones and their derivatives have been investigated for their optical properties, including nonlinear optical (NLO) properties that are of interest for applications in optoelectronic devices . The conjugated system in 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, along with its substitution pattern, could potentially confer interesting optical properties that could be exploited for such applications. Additionally, the compound's ability to form metal complexes through coordination with its carbonyl and hydroxyl groups could lead to the development of metal-organic materials with specific properties and applications.

Future Research Directions

Future research on 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one could explore several promising directions to fully understand its properties and potential applications. One important area would be the detailed investigation of its biological activities, including in vitro and in vivo studies to evaluate its effects in various disease models. Such studies would provide a comprehensive understanding of the compound's pharmacological profile and potential therapeutic applications. Additionally, research could focus on the compound's mechanism of action at the molecular level, identifying specific targets and pathways that are modulated by the compound.

Structure-activity relationship studies could be conducted by synthesizing and evaluating a series of analogs with variations in the substitution pattern, providing insights into the importance of specific structural features for the compound's activities. Such studies could guide the rational design of optimized derivatives with enhanced or selective activities. Additionally, studies on the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, excretion, and potential toxicity, would be essential for evaluating its potential for development as a therapeutic agent.

In the area of chemical and material applications, future research could explore the compound's reactivity and its utility as a building block for the synthesis of more complex structures. Studies on its optical, electronic, and other physical properties could reveal potential applications in material science. Additionally, computational studies could provide deeper insights into the compound's properties and behavior at the molecular level, guiding experimental investigations and facilitating the rational design of derivatives or applications.

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